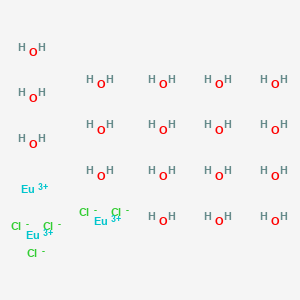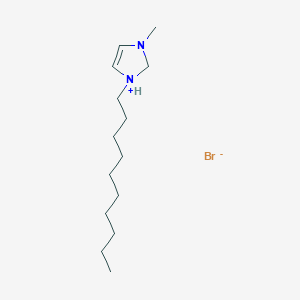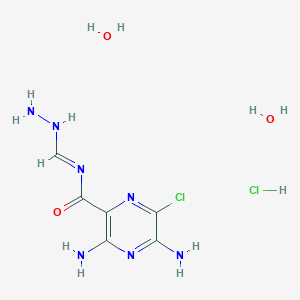
Europium chloride (EuCl3), hexahydrate (8CI,9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Europium chloride, hexahydrate (8CI,9CI) is an inorganic compound with the chemical formula EuCl₃·6H₂O. It is a white crystalline solid that belongs to the rare earth metal group. Europium chloride, hexahydrate is highly hygroscopic, meaning it readily absorbs moisture from the air. This compound is used in various research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Europium chloride, hexahydrate can be synthesized by treating europium oxide (Eu₂O₃) with hydrochloric acid (HCl). The reaction produces hydrated europium chloride (EuCl₃·6H₂O). This salt cannot be rendered anhydrous by heating, as it would instead form an oxychloride .
The anhydrous form of europium chloride is often prepared using the “ammonium chloride route.” This method involves heating europium oxide or hydrated europium chloride with ammonium chloride (NH₄Cl) at approximately 230°C. The reaction produces ammonium pentachloroeuropate, which decomposes thermally to yield anhydrous europium chloride .
Chemical Reactions Analysis
Types of Reactions
Europium chloride, hexahydrate undergoes various chemical reactions, including:
Reduction: Reduction with hydrogen gas at elevated temperatures produces europium(II) chloride (EuCl₂).
Common Reagents and Conditions
Hydrogen gas: Used for reduction reactions.
Lithium bis(trimethylsilyl)amide: Used for substitution reactions in THF.
Major Products
Europium(II) chloride (EuCl₂): Formed by reduction.
Europium bis(trimethylsilyl)amide: Formed by substitution.
Scientific Research Applications
Europium chloride, hexahydrate is utilized in various scientific research applications, including:
Luminescent Materials: It is used as a precursor to synthesize luminescent europium(III) terpyridyl chelates.
Catalysis: It serves as a catalyst in organic synthesis.
Mass Cytometry: It is used to synthesize lanthanide-containing polystyrene beads for calibration and internal standards.
Organic Light Emitting Diodes (OLEDs): It is involved in the preparation of photoactive thin films for OLEDs.
Mechanism of Action
Europium chloride, hexahydrate exerts its effects through its ability to form coordination complexes with various ligands. The europium ion (Eu³⁺) can coordinate with multiple ligands, leading to the formation of stable complexes. These complexes exhibit unique luminescent properties, making them useful in various applications such as luminescent materials and OLEDs .
Comparison with Similar Compounds
Similar Compounds
Samarium chloride (SmCl₃): Similar in structure and properties, used in similar applications.
Gadolinium chloride (GdCl₃): Another rare earth chloride with comparable properties.
Ytterbium chloride (YbCl₃): Shares similar hygroscopic properties and applications.
Uniqueness
Europium chloride, hexahydrate is unique due to its specific luminescent properties, which are highly sought after in the development of luminescent materials and OLEDs. Its ability to form stable coordination complexes with various ligands further enhances its versatility in scientific research .
Properties
IUPAC Name |
europium(3+);pentachloride;octadecahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/5ClH.3Eu.18H2O/h5*1H;;;;18*1H2/q;;;;;3*+3;;;;;;;;;;;;;;;;;;/p-5 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRSUROKKYXQBDY-UHFFFAOYSA-I |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Eu+3].[Eu+3].[Eu+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl5Eu3H36O18+4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
957.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Racemic-Tert-Butyl ((2S,6S)-1,2,3,4,5,6-Hexahydro-2,6-Methanobenzo[B]Azocin-11-Yl)Carbamate](/img/structure/B8065564.png)


![(2R,3R,4S)-3-acetamido-4-(hydrazinylmethylideneamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B8065588.png)
![3-[(3-Carboxypropanoyl)oxy]cholan-24-oic acid](/img/structure/B8065589.png)



![Bis[[ethenyl(dimethyl)silyl]oxy]-(2-methylprop-1-enylsilyloxy)-phenylsilane](/img/structure/B8065618.png)




